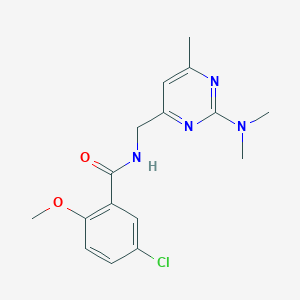

5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

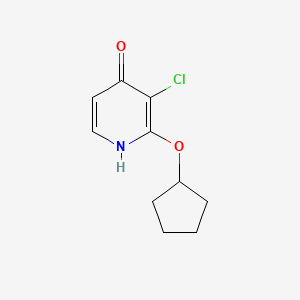

Übersicht

Beschreibung

Synthesis Analysis

While there is no direct synthesis process available for the exact compound, there are related compounds that have been synthesized. For instance, a new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5-chloro-2-pentanone using bis (trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source . The yield of 5-chloro-2-pentanone reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide .Molecular Structure Analysis

The molecular structure of a similar compound, 5-Chloro-N,2-dimethylaniline hydrochloride, has been reported. It has a molecular formula of CHClN, an average mass of 192.086 Da, and a monoisotopic mass of 191.026855 Da .Wissenschaftliche Forschungsanwendungen

Pyrimidine Derivatives and Their Chemical Transformations

- Synthesis and Reactivity : Studies on pyrimidine derivatives, including those related to 5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide, often explore the synthesis and chemical reactivity of these compounds. For example, the reactivity of dimethylaminopyrimidines with various agents can lead to the formation of quaternary compounds, showcasing the unique lability of the dimethylamino group in these structures (Brown & Teitei, 1965).

Pharmacological Applications

- Neuroleptic Agents : Research into neuroleptic agents has investigated the effects of closely related benzamide derivatives on animal models. These studies provide insights into the pharmacodynamics of such compounds, including their avoidance-suppressing effects after repeated administration (Kuribara & Tadokoro, 2004).

Chemical Synthesis and Drug Development

- Synthetic Pathways : The compound's structure is amenable to various synthetic strategies, which can be crucial for the development of new pharmaceuticals. Research has detailed methods for synthesizing related compounds, providing a foundation for future drug discovery and development projects (Li et al., 2015).

Molecular Modification and Its Impact

- Modification of Serotonin-3 (5-HT3) Receptor Antagonists : Studies on 3-substituted 5-chloro-2-methoxybenzamides, which share a structural similarity with the queried compound, highlight the importance of molecular modifications in enhancing receptor binding affinity and pharmacological activity. This illustrates the compound's relevance in designing potent serotonin-3 receptor antagonists (Kuroita, Sakamori, & Kawakita, 2010).

Eigenschaften

IUPAC Name |

5-chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c1-10-7-12(20-16(19-10)21(2)3)9-18-15(22)13-8-11(17)5-6-14(13)23-4/h5-8H,9H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXYAJMOPJIEMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)

![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)

![3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2891053.png)

![(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2891055.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2891056.png)